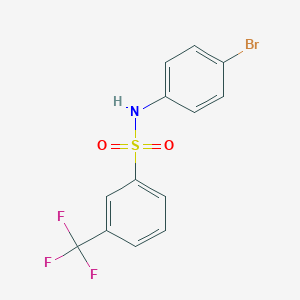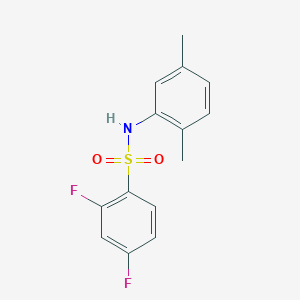
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment and metabolic disorders. In
Wirkmechanismus
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide selectively inhibits glutaminase activity by binding to the active site of the enzyme. This leads to decreased production of glutamate, which is essential for cancer cell proliferation. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have high specificity for cancer cells over normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide leads to decreased glutamine metabolism, decreased glutamate production, and increased apoptosis. In animal models, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to decrease tumor growth and increase survival rates. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its effects on metabolic disorders, with promising results in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high specificity for cancer cells and its potential as a therapeutic agent. However, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide also has some limitations, including its relatively low solubility and potential toxicity at high doses. Careful consideration should be given to the dose and administration method when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide research. One area of interest is the development of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of interest is the combination of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents to improve cancer treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in both cancer and metabolic disorders.
Conclusion:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor with potential as a therapeutic agent in cancer treatment and metabolic disorders. Its selective inhibition of glutaminase activity and high specificity for cancer cells make it an attractive target for further research. However, careful consideration should be given to its limitations and potential side effects when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Synthesemethoden
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromophenylamine with trifluoromethylbenzenesulfonyl chloride. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many types of cancer, and N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cancer cell proliferation and increased apoptosis. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential in metabolic disorders such as obesity and diabetes, as glutamine metabolism plays a crucial role in these diseases.
Eigenschaften
Produktname |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H9BrF3NO2S |
Molekulargewicht |
380.18 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
InChI-Schlüssel |
NGFCJQWTVDMLAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
